

A Comparative Guide to the Biosynthetic Efficiency of (R)-Phenyllactyl-CoA Pathways

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Compound of Interest

Compound Name: (R)-Phenyllactyl-CoA

Cat. No.: B1249433

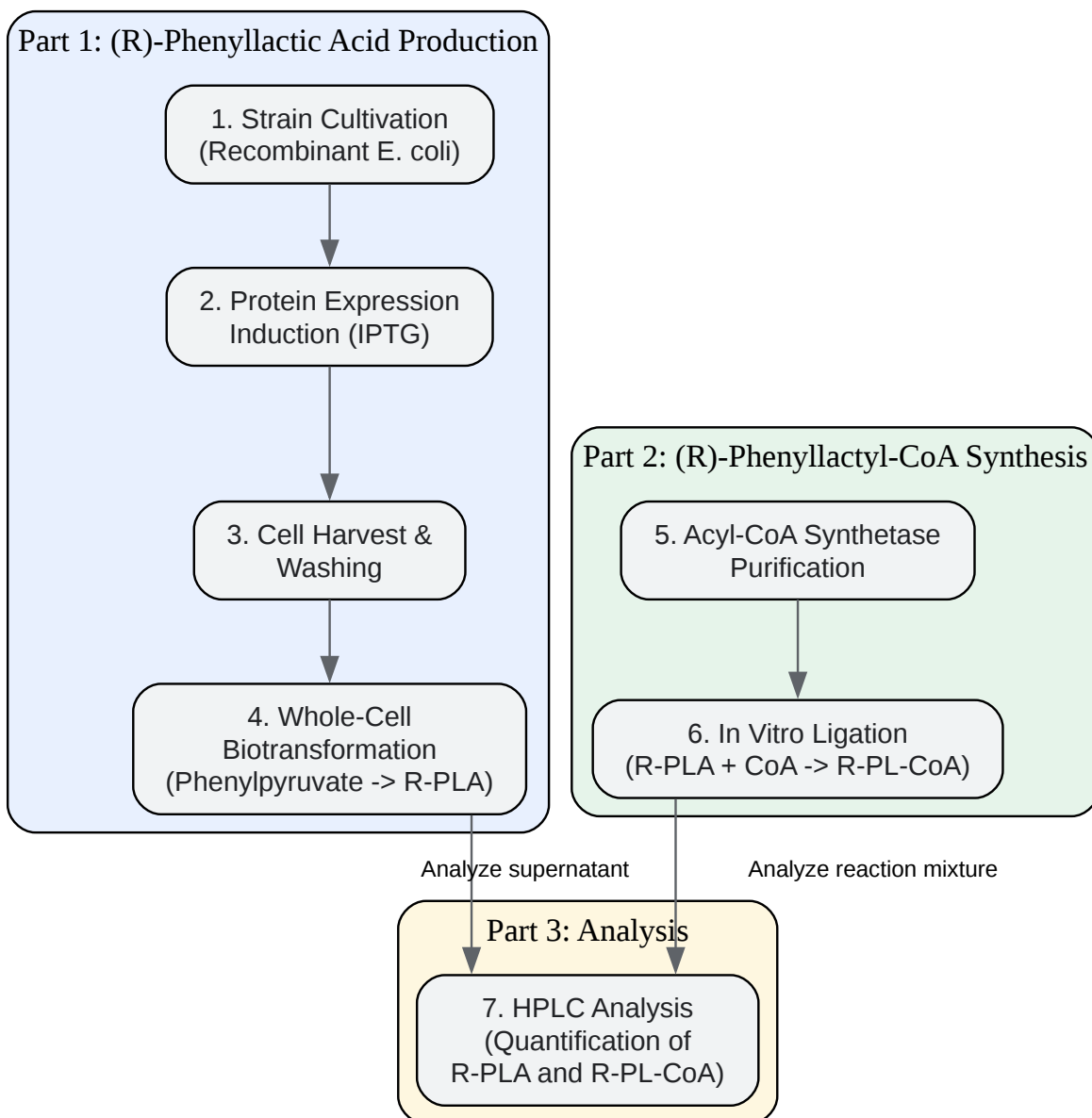
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For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of **(R)-Phenyllactyl-CoA**, a chiral molecule with potential applications in the synthesis of pharmaceuticals and other bioactive compounds, is a topic of growing interest in the field of metabolic engineering. This guide provides a comparative analysis of potential biosynthetic pathways, focusing on the efficiency of the key enzymatic steps involved. While no single, end-to-end engineered pathway for **(R)-Phenyllactyl-CoA** production from a simple carbon source has been reported with comprehensive performance data, this document synthesizes available experimental results for the critical stages of its biosynthesis. We present a comparison of enzymes and strategies for the production of the precursor, (R)-phenyllactic acid, and for the subsequent ligation to Coenzyme A (CoA). This guide is intended to inform the rational design and optimization of novel biosynthetic routes to **(R)-Phenyllactyl-CoA**.

I. Overview of the Biosynthetic Pathway

The most plausible biosynthetic route to **(R)-Phenyllactyl-CoA** in a heterologous host such as *Escherichia coli* begins with the central metabolite phosphoenolpyruvate and the aromatic amino acid precursor erythrose 4-phosphate. These are converted to phenylpyruvate through the shikimate pathway. Phenylpyruvate is then stereoselectively reduced to (R)-phenyllactic acid, which is subsequently activated to its CoA thioester by an acyl-CoA synthetase.



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